Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and an acetonitrile group attached to an isoindoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile typically involves the reaction of isoindoline derivatives with acetonitrile under specific conditions. One common method involves the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . The reaction conditions often require the use of a base, such as a proton sponge, and a catalyst, such as triflic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The amino and acetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities with Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile.
Amino-Acetonitrile Derivatives: These compounds, such as monepantel, exhibit similar chemical properties and biological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H11N3O |
---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxyisoindole-1-carboximidoyl cyanide |
InChI |
InChI=1S/C12H11N3O/c1-2-15-11(10(14)7-13)8-5-3-4-6-9(8)12(15)16/h3-6,14,16H,2H2,1H3 |
InChI-Schlüssel |
HSZUUHDFBCLUOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C2C=CC=CC2=C1O)C(=N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.